1alpha-Hydroxycorticosterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

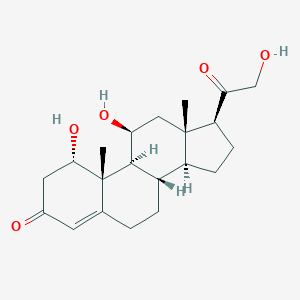

1alpha-Hydroxycorticosterone, also known as this compound, is a useful research compound. Its molecular formula is C21H30O5 and its molecular weight is 362.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 11-Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Stress Response Biomarker

1α-OH-B has been identified as a significant biomarker for assessing stress responses in elasmobranchs. Research indicates that levels of this hormone increase significantly following acute stress events, such as air exposure.

Case Study: Lesser Spotted Catshark (Scyliorhinus canicula)

- Study Design : The plasma levels of 1α-OH-B were measured before and after subjecting the sharks to an acute air-exposure challenge.

- Findings : Plasma levels rose from 0.47 nM (control) to 7.33 nM within hours post-stress, indicating a robust glucocorticoid response similar to cortisol in teleosts .

| Time Point | Control Group (nM) | Stressed Group (nM) |

|---|---|---|

| 0 min | 0.47 | 0.47 |

| 5 min | 0.47 | 1.99 |

| 24 h | 0.47 | 7.33 |

This study suggests that monitoring 1α-OH-B can provide insights into the physiological effects of stress on elasmobranchs, which is crucial for conservation efforts and ecological assessments.

Endocrine Function Studies

The unique endocrine functions of 1α-OH-B are being explored to understand its role in regulating energy metabolism and stress responses in elasmobranchs.

Case Study: Japanese Banded Houndshark (Triakis scyllium)

- Study Design : Researchers measured circulating levels of 1α-OH-B during various stressors including surgery and fasting.

- Findings : Levels increased significantly post-surgery (7-fold) and during fasting (22-fold), indicating its critical role in the stress response .

| Condition | Pre-Stress Level (nM) | Post-Stress Level (nM) |

|---|---|---|

| Pre-surgery | Baseline | Increased by 7-fold |

| Fasting for three weeks | Baseline | Increased by 22-fold |

These findings highlight the potential of 1α-OH-B as a key player in the endocrine regulation of stress responses in elasmobranchs.

Ecological and Conservation Applications

Understanding the role of 1α-OH-B in stress physiology can aid in the management and conservation of elasmobranch populations. Stress responses can indicate the health of these species in changing environments.

Research Implications

- The ability to measure stress hormones like 1α-OH-B can inform conservation strategies by identifying species that are more vulnerable to environmental changes.

- This hormone's response patterns can be utilized to evaluate the impact of anthropogenic activities on elasmobranch health.

Comparative Endocrinology

The study of 1α-OH-B provides insights into evolutionary adaptations among vertebrates, particularly how different species have developed unique mechanisms for managing stress.

Comparative Analysis with Cortisol

While cortisol is the primary glucocorticoid in many vertebrates, elasmobranchs rely on 1α-OH-B, which may serve similar physiological functions but with distinct biochemical pathways .

Propiedades

Número CAS |

10163-49-2 |

|---|---|

Fórmula molecular |

C21H30O5 |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

(1S,8S,9S,10R,11S,13S,14S,17S)-1,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-20-9-16(24)19-13(14(20)5-6-15(20)17(25)10-22)4-3-11-7-12(23)8-18(26)21(11,19)2/h7,13-16,18-19,22,24,26H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19+,20-,21+/m0/s1 |

Clave InChI |

YAHNLJYKDPTSTN-SRVFFJGNSA-N |

SMILES |

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CC(C34C)O)O |

SMILES isomérico |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C[C@@H]([C@]34C)O)O |

SMILES canónico |

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CC(C34C)O)O |

Sinónimos |

1 alpha-hydroxycorticosterone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.